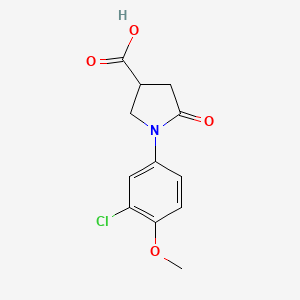

1-(3-Chloro-4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

Description

Properties

IUPAC Name |

1-(3-chloro-4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO4/c1-18-10-3-2-8(5-9(10)13)14-6-7(12(16)17)4-11(14)15/h2-3,5,7H,4,6H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCPWASRXJNDMDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10389838 | |

| Record name | 1-(3-chloro-4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10389838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63674-98-6 | |

| Record name | 1-(3-chloro-4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10389838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Initial Cyclization

The synthesis often begins with 3-chloro-4-methoxyaniline or related substituted anilines, which are reacted with itaconic acid or cyclopropane-1,1-dicarboxylate derivatives to form intermediates that lead to the pyrrolidine ring system.

- Cyclopropane-1,1-dicarboxylate derivatives serve as key building blocks for the homoconjugate addition of nucleophiles, facilitating the formation of N-aryl-2-oxopyrrolidine-3-carboxylic acids.

- The reaction of anilines with cyclopropane-1,1-dicarboxylate under mild conditions yields intermediates that are subsequently cyclized to form the pyrrolidine ring.

Formation of N-(3-Chloro-4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid

A known procedure involves boiling the corresponding aromatic amine (3-chloro-4-methoxyaniline) with itaconic acid in water, which promotes ring closure and formation of the pyrrolidine-3-carboxylic acid core.

Halogenation and Functional Group Modifications

Selective halogenation on the aromatic ring can be achieved using hydrochloric acid in the presence of hydrogen peroxide, which introduces chlorine atoms at specific positions on the phenyl ring.

One-Pot Staudinger Ketene-Imine Cycloaddition (Advanced Method)

An advanced synthetic approach involves the use of N-substituted 2-oxopyrrolidine-3-carboxylic acids as ketene sources in a one-pot Staudinger ketene-imine cycloaddition reaction to form spiro-β-lactams, which are structurally related to the target compound.

- This method starts with the synthesis of N-aryl-2-oxopyrrolidine-3-carboxylic acids from anilines and cyclopropane-1,1-dicarboxylate.

- The ketenes are generated in situ using tosyl chloride (TsCl) as an activating reagent.

- The reaction proceeds under optimized solvent and temperature conditions to yield the desired products with reasonable yields.

- Computational studies (DFT calculations) support the reaction mechanism and stereoselectivity.

While this method is more complex, it demonstrates the versatility of the pyrrolidine-3-carboxylic acid scaffold and can be adapted for derivatives including 1-(3-chloro-4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid.

Summary Data Table of Preparation Methods

Research Findings and Notes

- The synthesis of 1-(3-chloro-4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid via boiling aromatic amines with itaconic acid is well-documented and reproducible.

- The use of cyclopropane-1,1-dicarboxylate derivatives as starting materials allows for structural diversity and functionalization of the pyrrolidine ring.

- Halogenation methods are critical for introducing the chloro substituent on the aromatic ring with regioselectivity.

- Advanced synthetic routes such as the Staudinger ketene-imine cycloaddition provide access to complex spirocyclic derivatives but require careful optimization.

- Purity of the final compound is typically around 95%, with melting points reported near 146-147 °C, confirming the identity and quality of the product.

Chemical Reactions Analysis

1-(3-Chloro-4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

1-(3-Chloro-4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid has been investigated for its potential therapeutic properties, particularly in the following areas:

- Antioxidant Activity : Compounds similar to this one have shown promising antioxidant properties. Research indicates that derivatives of pyrrolidine carboxylic acids can scavenge free radicals effectively, which is critical in preventing oxidative stress-related diseases .

Antimicrobial Research

The compound's structural features suggest potential activity against various microbial strains. Preliminary studies have indicated that derivatives may exhibit antibacterial effects, making them suitable candidates for further exploration in combating antibiotic resistance .

Cancer Research

The compound has been evaluated for its efficacy in cancer treatment. Studies have shown that it can enhance the effects of traditional chemotherapeutic agents, potentially leading to improved outcomes in preclinical models.

Case Study 1: Antioxidant Activity Assessment

A study focused on synthesizing various derivatives of pyrrolidine carboxylic acids demonstrated their antioxidant capabilities using the DPPH radical scavenging method. The results indicated that certain derivatives exhibited antioxidant activity significantly higher than that of ascorbic acid, suggesting their potential use in nutraceutical applications .

Case Study 2: Antimicrobial Resistance Exploration

Research has shown that specific derivatives of 1-(3-Chloro-4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid possess activity against multidrug-resistant strains of Staphylococcus aureus. This highlights the compound's potential as a novel therapeutic agent in treating resistant infections, addressing a critical need in modern medicine.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues

Key structural variations among analogues arise from differences in substituent type, position, and electronic properties on the phenyl ring (Table 1).

Table 1. Structural and Molecular Comparison

Key Observations :

- Substituent Position : The target compound’s 3-chloro-4-methoxy configuration distinguishes it from analogues like the 5-chloro-2-hydroxy derivative , which exhibits potent antioxidant activity (1.5× ascorbic acid in DPPH assays) .

- Functional Groups : Methoxy (electron-donating) vs. hydroxyl (acidic/proton-donating) groups influence solubility and reactivity. For instance, hydroxyl-containing derivatives show higher antioxidant efficacy due to radical scavenging .

Example :

Physicochemical Properties

Biological Activity

1-(3-Chloro-4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS Number: 63674-98-6) is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and medicinal chemistry. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 1-(3-Chloro-4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is characterized by a pyrrolidine ring substituted with a chloro and methoxy group on the phenyl moiety. The molecular formula is , and its structure can be represented as follows:

| Component | Description |

|---|---|

| Molecular Formula | |

| CAS Number | 63674-98-6 |

| Molecular Weight | 273.68 g/mol |

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro evaluations have demonstrated that derivatives of pyrrolidine compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have reported IC50 values ranging from 0.73 to 20.2 µM against different cancer types, including breast cancer and gastric carcinoma .

Table 1: Anticancer Activity of Related Pyrrolidine Derivatives

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| N′-(5-nitrothiophen-2-yl)methylene derivative | Panc-1 (Pancreatic) | ~5 |

| N′-(3,4-dichlorobenzylidene) derivative | MCF-7 (Breast) | 0.73 - 2.38 |

| N′-(1-(4-aminophenyl)ethylidene) derivative | OCUM-2MD3 (Gastric) | 88 |

The mechanism through which this compound exerts its anticancer effects may involve the inhibition of key signaling pathways associated with cell proliferation and migration. For example, the inhibition of EGFR tyrosine kinase has been noted in related studies, suggesting a possible pathway for therapeutic intervention in cancers that are driven by growth factor signaling .

Antioxidant Activity

In addition to its anticancer properties, the compound has demonstrated antioxidant activity. The antioxidant capacity was assessed using the Ferric Reducing Ability of Plasma (FRAP) assay, where certain derivatives showed a higher reducing power compared to standard antioxidants like protocatechuic acid . This activity suggests potential applications in preventing oxidative stress-related diseases.

Study on Pyrrolidinone-Hydrazone Derivatives

A significant study published in International Journal of Molecular Sciences evaluated various pyrrolidinone-hydrazone derivatives, including those related to our compound. The findings indicated that these derivatives could effectively inhibit cancer cell migration and proliferation, particularly in pancreatic and breast cancer models .

Synthesis and Evaluation

The synthesis of 1-(3-Chloro-4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid typically involves multi-step organic reactions, which have been optimized to enhance yields and purity for biological testing. The synthesis routes often include the formation of the pyrrolidine ring followed by selective substitution reactions to introduce the chloro and methoxy groups .

Q & A

Q. What are the established synthetic routes for preparing 1-(3-Chloro-4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid?

A common method involves condensation of substituted aniline derivatives with cyclic anhydrides. For example, analogous compounds like 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid are synthesized by reacting 2,4-difluoroaniline with itaconic acid in boiling water, followed by cyclization . Adjusting reaction conditions (e.g., temperature, solvent) and using catalysts (e.g., sulfuric acid for esterification) can enhance yield.

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Key methods include:

Q. What biological activities are hypothesized for this compound based on structural analogs?

Analogous pyrrolidine derivatives exhibit antimicrobial, antifungal, and enzyme inhibitory properties. For instance, pyrazole-pyrrolidine hybrids have been studied for their interaction with biological targets like PYCR1 (pyrroline-5-carboxylate reductase 1), which is involved in proline metabolism .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low reactivity of the 3-Chloro-4-methoxyphenyl substituent during synthesis?

- Catalyst selection : Palladium or copper catalysts improve cyclization efficiency in heterocyclic systems .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates, while toluene may reduce side reactions .

- Temperature control : Gradual heating prevents decomposition of thermally sensitive intermediates .

Q. What strategies resolve discrepancies in NMR data between synthesized batches?

- Purity assessment : Use HPLC or LC-MS to detect impurities or unreacted starting materials.

- Crystallographic validation : Single-crystal X-ray diffraction can confirm structural consistency and rule out polymorphic variations .

- Isotopic labeling : ¹⁵N or ¹³C-labeled analogs may clarify ambiguous peaks in complex spectra.

Q. How do steric and electronic effects of the 3-Chloro-4-methoxyphenyl group influence the compound’s reactivity?

- Steric hindrance : The bulky chloro-methoxy substituent may slow nucleophilic attacks on the pyrrolidone ring.

- Electronic effects : The electron-withdrawing chlorine atom increases electrophilicity of the carbonyl group, facilitating reactions like amide bond formation . Computational modeling (e.g., DFT) can quantify these effects.

Q. What are the challenges in synthesizing enantiomerically pure forms of this compound?

- Chiral resolution : Use chiral auxiliaries or chromatography with chiral stationary phases.

- Asymmetric catalysis : Enantioselective synthesis methods, such as those employed for (3R)-configured pyrrolidine derivatives, can be adapted .

- Crystallization-induced dynamic resolution (CIDR) may enhance enantiomeric excess .

Methodological Considerations

- Contradiction analysis : When literature reports conflicting data (e.g., varying melting points), cross-validate results using orthogonal techniques like DSC (differential scanning calorimetry) and TGA .

- Data reproducibility : Document reaction parameters (e.g., solvent purity, humidity) rigorously, as minor variations can significantly impact outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.